5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with benzamide under basic conditions to form the oxazole ring.
Substitution Reactions: The introduction of the 4-methylphenyl group can be achieved through a substitution reaction. This often involves the use of a Grignard reagent or an organolithium reagent derived from 4-methylbromobenzene.
Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the oxazole derivative with an appropriate amine, such as aniline, under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 4-methylbenzoic acid, while reduction of the oxazole ring can produce 2-amino-5-(4-methylphenyl)-N-phenyl-1,2-oxazole.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block.
Biology
The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural features enable it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism by which 5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2-oxazole-3-carboxamide: Lacks the 4-methylphenyl group, which may affect its reactivity and biological activity.
5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but without the N-phenyl group, potentially altering its chemical properties and applications.
N-phenyl-1,2-oxazole-3-carboxamide: Missing the 4-methylphenyl group, which can influence its overall stability and reactivity.
Uniqueness
5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. The presence of both the 4-methylphenyl and N-phenyl groups enhances its chemical versatility and potential biological activity, making it a compound of significant interest in various research fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-11-15(19-21-16)17(20)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20) |
InChI Key |
QPYGUHKYWDLJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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